molecular formula C47H51NO14 B7790664 Paclitaxel (Taxol)

Paclitaxel (Taxol)

Numéro de catalogue: B7790664
Poids moléculaire: 853.9 g/mol
Clé InChI: RCINICONZNJXQF-VAZQATRQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Paclitaxel can be synthesized through several methods, including total synthesis and semi-synthesis. Total synthesis involves constructing the complex molecule from simpler starting materials, but this method is often impractical due to its complexity and low yield . Semi-synthesis, on the other hand, starts with a naturally occurring precursor, such as 10-deacetylbaccatin III, which is isolated from the needles of the European yew tree (Taxus baccata). This precursor is then chemically modified to produce paclitaxel .

Industrial Production Methods: Industrial production of paclitaxel primarily relies on semi-synthetic methods due to the limited availability of natural sources. The process involves extracting 10-deacetylbaccatin III from yew needles, followed by a series of chemical reactions to convert it into paclitaxel . Recent advancements have also explored the use of plant cell cultures and microbial fermentation to produce paclitaxel in a more sustainable and scalable manner .

Analyse Des Réactions Chimiques

Activité Biologique

Paclitaxel, commercially known as Taxol, is a chemotherapeutic agent derived from the bark of the Pacific yew tree (Taxus brevifolia). It was first discovered in the 1960s and has since become a cornerstone in the treatment of various cancers, including ovarian, breast, and lung cancer. Paclitaxel's mechanism of action involves the stabilization of microtubules, thereby inhibiting cell division and promoting apoptosis in cancer cells.

Paclitaxel's primary mechanism is its ability to bind to β-tubulin subunits in microtubules, preventing their disassembly. This stabilization leads to mitotic arrest, where cells are unable to complete mitosis, ultimately resulting in cell death. The drug reduces the critical concentration of tubulin required for polymerization and increases the assembly of microtubules .

Recent studies have indicated that clinically relevant concentrations of paclitaxel may not induce mitotic arrest but instead cause multipolar cell divisions due to improper spindle formation. This missegregation of chromosomes can lead to cell death through mechanisms distinct from traditional mitotic arrest .

Clinical Applications

Paclitaxel is FDA-approved for several types of cancer:

  • Ovarian Cancer : Approved in 1992.
  • Breast Cancer : Approved in 1994.
  • Lung Cancer : Used off-label for various cancers including gastroesophageal and Kaposi's sarcoma .

The drug is often administered in combination with other chemotherapeutics to enhance efficacy. For example, it has been studied in combination with ifosfamide for advanced non-small-cell lung cancer, demonstrating improved outcomes .

Case Studies

  • Extravasation Complications : A case study reported a 74-year-old male with small-cell lung cancer who experienced severe reactions after paclitaxel extravasation during infusion. Symptoms included cutaneous reactions and systemic effects such as fever and thrombocytopenia, highlighting the importance of careful administration .
  • Clinical Trials : A clinical trial measuring intratumoral concentrations of paclitaxel showed that lower concentrations could still effectively induce cell death through multipolar divisions rather than traditional mitotic arrest. This finding has significant implications for patient selection and treatment planning .

Table 1: Summary of Key Studies on Paclitaxel

StudyYearFindings
Schiff et al.1979First detailed study on paclitaxel’s mechanism; established its role in microtubule stabilization.
Rowinsky et al.1990Demonstrated that paclitaxel activates the spindle checkpoint, leading to cell cycle arrest at G2/M phase.
Zasadil et al.2014Showed that clinically relevant concentrations lead to multipolar spindle formation and chromosome missegregation.
Yao et al.2018Investigated nano-formulations of paclitaxel showing enhanced delivery and efficacy against cancer cells compared to standard formulations .

Propriétés

IUPAC Name

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38?,40-,45+,46-,47+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCINICONZNJXQF-VAZQATRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

853.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33069-62-4
Record name paclitaxel
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paclitaxel (Taxol)
Reactant of Route 2
Reactant of Route 2
Paclitaxel (Taxol)
Reactant of Route 3
Paclitaxel (Taxol)
Reactant of Route 4
Reactant of Route 4
Paclitaxel (Taxol)
Reactant of Route 5
Paclitaxel (Taxol)
Reactant of Route 6
Paclitaxel (Taxol)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.